molecular formula C11H10ClN B599324 2-Chloro-6,8-dimethylquinoline CAS No. 139719-23-6

2-Chloro-6,8-dimethylquinoline

Cat. No. B599324
CAS RN: 139719-23-6
M. Wt: 191.658
InChI Key: RTTGIGZPZSOSRA-UHFFFAOYSA-N
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Description

2-Chloro-6,8-dimethylquinoline is a chemical compound with the molecular formula C11H10ClN . It is a derivative of quinoline, a class of compounds that have been found to possess a wide range of biological properties .


Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through microwave-assisted methods . These methods are efficient, less time-consuming, and environmentally friendly . For instance, a one-pot reaction between (E)-2-chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline and substituted Carbaldehyde in glacial acetic acid and MeOH as a solvent yields the anticipated outcome .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to pyridine at two adjacent carbon atoms . The compound also has chlorine and methyl groups attached to the quinoline core .

Scientific Research Applications

  • Antitumor Activity : A derivative, 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone, was synthesized and evaluated for its cytotoxic activity. It demonstrated significant cytotoxic effects on the A549 cell line, suggesting potential for cancer treatment (Kit et al., 2022).

  • Chemical Rearrangement : A study explored the acid-catalyzed rearrangement of a 2-Chloro-6,8-dimethylquinoline derivative into a pentalene derivative, adding to the understanding of chemical reactions and properties of such compounds (Sayapin et al., 2018).

  • Apoptosis Induction in Cancer : In another study, the replacement of the 2-Cl group in 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine led to the identification of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer, highlighting its efficacy in cancer treatment (Sirisoma et al., 2009).

  • Chemical Synthesis and Applications : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs was reviewed, emphasizing their synthesis and applications in various fields (Hamama et al., 2018).

  • Chemosensor Development : 5-Chloro-8-methoxyquinoline was used in creating a chemosensor for detecting cadmium, showing its utility in environmental and food safety applications (Prodi et al., 2001).

  • Antimicrobial and Antialgal Activity : Quinazoline-4-thiones derivatives, including 6-chloro substituted compounds, displayed antimycobacterial and antialgal activity, indicating potential uses in treating infections and controlling algal growth (Kubicová et al., 2003).

  • Asymmetric Catalytic Reactions : Chiral Pt(II)/Pd(II) pincer complexes, including this compound derivatives, were synthesized for applications in catalytic asymmetric reactions, a key process in organic synthesis (Yoon et al., 2006).

Mechanism of Action

While the specific mechanism of action for 2-Chloro-6,8-dimethylquinoline is not detailed in the literature, quinoline derivatives are known to have various biological activities. They have been found to possess antifungal, antibacterial, antitumor, and anticancer effects .

Future Directions

The future directions for 2-Chloro-6,8-dimethylquinoline and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

2-chloro-6,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(6-7)3-4-10(12)13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTGIGZPZSOSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682422
Record name 2-Chloro-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139719-23-6
Record name 2-Chloro-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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